molecular formula C6H9F3N4O3S B2850289 N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide CAS No. 400081-54-1

N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide

Cat. No.: B2850289
CAS No.: 400081-54-1
M. Wt: 274.22
InChI Key: ZXERFEOESNIBAD-UHFFFAOYSA-N
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Description

N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide is a methanesulfonamide derivative featuring a substituted 1,2,4-triazole core. The triazole ring is substituted with a methyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 5-position. The sulfonamide moiety is modified with an N-hydroxy group and a methyl linker bridging the triazole and sulfonamide groups.

Properties

IUPAC Name

N-hydroxy-N-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N4O3S/c1-12-4(3-13(14)17(2,15)16)10-11-5(12)6(7,8)9/h14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERFEOESNIBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)CN(O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of information about its target and mode of action, it’s difficult to predict its potential effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide. Without specific experimental data, these influences remain speculative.

Biological Activity

N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide, also known by its CAS number 400081-53-0, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a trifluoromethyl group, a triazole ring, and a sulfonamide moiety. The molecular formula is C11H10ClF3N4O3SC_{11}H_{10}ClF_3N_4O_3S with a molecular weight of approximately 370.74 g/mol. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it suitable for various therapeutic applications.

The biological activity of this compound primarily involves its role as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial for maintaining acid-base balance and are implicated in various physiological processes. Inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer where enzyme dysregulation occurs .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antifungal and antibacterial activities. The sulfonamide group is known for its ability to disrupt microbial metabolic processes, which contributes to the antimicrobial efficacy of this compound. Studies have shown that derivatives containing trifluoromethyl groups can enhance potency against specific pathogens .

Antimalarial Activity

A study focusing on derivatives of 1H-1,2,4-triazol-3-yl benzenesulfonamides highlighted the potential of such compounds as antimalarial agents . Molecular docking studies revealed that certain trifluoromethyl-substituted derivatives exhibited strong binding affinities to dihydropteroate synthase (DHPS), an enzyme critical for the survival of Plasmodium falciparum, the causative agent of malaria . This suggests that this compound could be developed further for antimalarial therapy.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

StudyFindings
Synthesis and Evaluation A series of derivatives were synthesized and evaluated for their biological activities against various pathogens. Compounds with trifluoromethyl substitutions showed improved interactions with target enzymes compared to traditional sulfonamides .
Molecular Docking Studies Docking studies indicated that compounds similar to this compound had better binding scores than existing antimalarial drugs like sulfadoxine and sulfalene .
Antimicrobial Testing Preliminary antimicrobial assays demonstrated significant activity against several bacterial strains, supporting its potential as an antibacterial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of sulfonamide-triazole hybrids, which are explored for diverse applications, including pharmaceuticals and agrochemicals. Below is a comparative analysis with structurally related compounds from the literature.

Substituent Effects on the Triazole Core

Compound Name Triazole Substituents Sulfonamide/Sulfur Modifications Key Functional Groups References
Target Compound 4-methyl, 5-trifluoromethyl N-hydroxy, methyl-bridged methanesulfonamide CF₃, hydroxy, triazole -
3-(Substituted methylthio)-4-phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazoles 4-phenyl, 5-trimethoxyphenyl Methylthio (-SCH₃) Trimethoxyphenyl, thioether
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione 4-(2,4-difluorophenyl), 5-(sulfonylphenyl) Thione (-C=S) Difluorophenyl, sulfonylphenyl
N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide 5-methylsulfanyl Phenoxybenzenesulfonamide Methylsulfanyl, phenoxy
N-{2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide 4-(difluoromethyl)-3-methyl-5-oxo Methanesulfonamide Dichlorophenyl, difluoromethyl
Key Observations:
  • Electron-Withdrawing Groups : The target compound’s trifluoromethyl group contrasts with electron-donating groups (e.g., trimethoxyphenyl in ), which may reduce oxidative metabolism but increase steric bulk.
  • Sulfur Modifications: Methylthio (-SCH₃) in and thione (-C=S) in introduce distinct reactivity profiles.
  • Aromatic Substituents: Difluorophenyl () and dichlorophenyl () substituents are common in agrochemicals for enhanced lipophilicity and target binding.

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